2-Ethoxyphenyl sulfamate

Catalog No.
S1538491
CAS No.
128276-53-9
M.F
C8H11NO4S
M. Wt
217.24 g/mol
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2-Ethoxyphenyl sulfamate

CAS Number

128276-53-9

Product Name

2-Ethoxyphenyl sulfamate

IUPAC Name

(2-ethoxyphenyl) sulfamate

Molecular Formula

C8H11NO4S

Molecular Weight

217.24 g/mol

InChI

InChI=1S/C8H11NO4S/c1-2-12-7-5-3-4-6-8(7)13-14(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)

InChI Key

GALYTZAHXNSNBM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OS(=O)(=O)N

Synonyms

Sulfamic acid, 2-ethoxyphenyl ester (9CI)

Canonical SMILES

CCOC1=CC=CC=C1OS(=O)(=O)N

2-Ethoxyphenyl sulfamate is an organic compound with the chemical formula C8_8H11_{11}NO4_4S. It features a sulfamate functional group (-OSO2_2NH2_2) attached to a 2-ethoxyphenyl moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The sulfamate group is known for its ability to act as a leaving group in various

, including:

  • Sulfation Reactions: The sulfamate group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: In aqueous conditions, it can hydrolyze to yield the corresponding amine and sulfonic acid.
  • Oxidation: The compound may be oxidized to form sulfonate derivatives, which can further react in electrophilic aromatic substitutions .

These reactions highlight its utility as a reactive intermediate in synthetic organic chemistry.

Several synthetic routes exist for the preparation of 2-ethoxyphenyl sulfamate:

  • Direct Sulfamation: This method involves reacting 2-ethoxyphenol with sulfur trioxide or chlorosulfonic acid followed by treatment with an amine to yield the sulfamate.
  • Sulfamoylation of Phenols: A more general approach includes the reaction of phenolic compounds with sulfamoyl chlorides under basic conditions, which can be adapted for 2-ethoxyphenol .
  • Using Fluorosulfates: Recent advancements suggest utilizing fluorosulfates in the presence of amines to synthesize various sulfamates, including derivatives like 2-ethoxyphenyl sulfamate .

These methods reflect the versatility and accessibility of synthesizing this compound.

2-Ethoxyphenyl sulfamate has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antihypertensive or antimicrobial drugs.
  • Chemical Intermediates: It can be used in organic synthesis as a building block for more complex molecules.
  • Research Tools: Its reactivity makes it useful in studying reaction mechanisms involving sulfamates and related functional groups.

Several compounds share structural or functional similarities with 2-ethoxyphenyl sulfamate. Here are some comparable compounds:

Compound NameStructureUnique Features
2-Methoxyphenyl sulfamateC8_8H11_{11}NO4_4SExhibits similar reactivity but different substituents
Phenyl sulfamateC6_6H7_7NO4_4SLacks ethoxy substitution, simpler structure
3-Ethoxyphenyl sulfamateC8_8H11_{11}NO4_4SEthoxy group at different position, affecting reactivity
4-Hydroxyphenyl sulfamateC8_8H9_9NO4_4SHydroxy group introduces different hydrogen bonding capabilities

The uniqueness of 2-ethoxyphenyl sulfamate lies in its specific ethoxy substitution at the ortho position of the phenyl ring, which may influence both its chemical reactivity and biological activity compared to these similar compounds.

XLogP3

0.9

Dates

Last modified: 07-17-2023

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